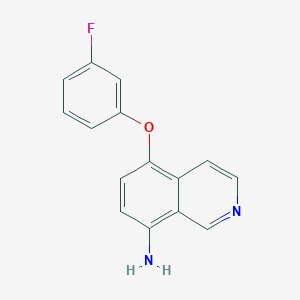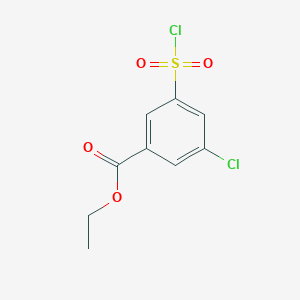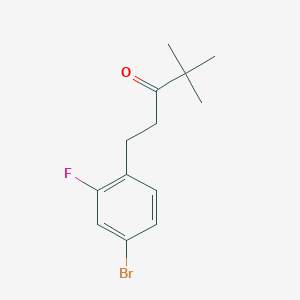![molecular formula C10H14BrNO B1518035 2-{[(3-Bromophenyl)methyl]amino}propan-1-ol CAS No. 1154900-94-3](/img/structure/B1518035.png)
2-{[(3-Bromophenyl)methyl]amino}propan-1-ol
Overview
Description
2-(3-Bromophenyl)methyl-1-amino-propanol (2-BMPAP) is a synthetic derivative of the amino acid proline, which has been studied for its potential applications in various scientific research fields. It is a brominated phenylmethyl aminoalcohol, and is used as a reagent for various organic syntheses. 2-BMPAP has been studied for its use in organic synthesis, as well as its potential applications in biochemistry, molecular biology, and physiology.
Scientific Research Applications
Synthesis and Characterization for Antimicrobial Agents
One application of structurally related compounds involves the synthesis and characterization of substituted phenyl azetidines, which exhibit potential as antimicrobial agents. For instance, a precursor compound, similar to "2-{[(3-Bromophenyl)methyl]amino}propan-1-ol," was synthesized through a series of reactions starting from 2-(4-bromo phenyl) methyl cyanide. This process involves reduction, protection, and cyclization steps to eventually yield azetidine derivatives. These compounds were characterized by elemental analysis, IR, 1H NMR, and Mass spectral analysis and demonstrated antimicrobial activity, highlighting the compound's role in synthesizing biologically active molecules (Doraswamy & Ramana, 2013).
Catalytic Transformations
The compound also finds application in catalytic transformations. For example, a study on the transformation reaction of a structurally related compound, 1-(2-aminophenyl)propan-2-ol, under specific conditions using various catalysts, including carbon, titania, and zeolite supported metals, demonstrates the compound's utility in synthesizing industrially relevant molecules. This particular study achieved high conversion and selectivity towards 2-methylindoline, a compound of interest in various chemical syntheses (Bernas et al., 2015).
Corrosion Inhibition
Another research application pertains to the synthesis of tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, for their use as corrosion inhibitors on carbon steel. These compounds, synthesized through alkylation reactions, have been evaluated for their electrochemical performance, showcasing their potential in industrial applications where corrosion resistance is crucial (Gao, Liang, & Wang, 2007).
Antimalarial Activity
The compound's structural motif is also central to the synthesis of molecules with antimalarial activity. Research in this area has led to the development of derivatives with significant activity against Plasmodium berghei in mice, demonstrating the compound's relevance in medicinal chemistry for developing new antimalarial agents (Werbel et al., 1986).
Advanced Material Synthesis
In materials science, derivatives of "this compound" have been explored for their potential in synthesizing advanced materials. For example, fluorescent markers produced from cardanol and glycerol for biodiesel quality control demonstrate the compound's utility in developing environmentally friendly fluorescent biomarkers. This application is particularly noteworthy as it involves the reuse of industrial waste, aligning with green chemistry principles (Pelizaro et al., 2019).
properties
IUPAC Name |
2-[(3-bromophenyl)methylamino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-8(7-13)12-6-9-3-2-4-10(11)5-9/h2-5,8,12-13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKTVOJGZQVKLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B1517952.png)
![5-[(3-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517956.png)

![2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1517958.png)

![3-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517962.png)
![2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1517964.png)



![2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517969.png)
![4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1517972.png)
![2-[4-(2-Amino-4-bromophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517974.png)
![2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol](/img/structure/B1517975.png)